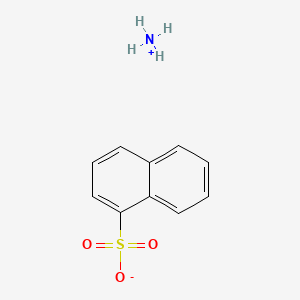

Ammonium naphthalene-1-sulphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

63453-81-6 |

|---|---|

Molecular Formula |

C10H8O3S.H3N C10H11NO3S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

azanium;naphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3 |

InChI Key |

FWDSBAGKRBHRJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Historical Trajectories of Naphthalenesulfonate Research

The journey of naphthalenesulphonate research dates back to the early 20th century, with the development of polynaphthalene sulfonates (PNS) by IG Farben in Germany in the 1930s. hardtchemical.com Initially, these compounds found applications in the leather and textile industries as dye dispersants and tanning agents. hardtchemical.com A significant breakthrough occurred in the early 1950s when a method was developed to produce a higher molecular weight PNS that resisted gelling, expanding its use into refractory crucible manufacturing and, notably, oil field cementing. hardtchemical.com By the 1960s and 1970s, naphthalenesulphonates had also made their way into the concrete industry as superplasticizers, a development that originated in Japan. hardtchemical.comwikipedia.org The synthesis of ammonium (B1175870) naphthalene-1-sulphonate itself typically involves the sulfonation of naphthalene (B1677914) with sulfuric acid, followed by neutralization with ammonium hydroxide (B78521). smolecule.com

Structural Diversity and Isomeric Considerations Within Ammonium Naphthalenesulfonates

The positioning of the sulfonate group on the naphthalene (B1677914) ring system leads to the formation of different isomers, with naphthalene-1-sulfonate (B229774) and naphthalene-2-sulfonate (B94788) being the most common. This structural variation has a profound impact on the chemical and physical properties of the resulting compounds.

In ammonium (B1175870) naphthalene-1-sulphonate, the sulfonate group is located at the first carbon of the naphthalene ring. This positioning influences the crystal packing, where layers are formed through interactions between the ammonium (NH₄⁺) and sulfonate (SO₃⁻) ions, with the naphthalene rings arranged in parallel. In contrast, isomers like 5-aminonaphthalene-2-sulphonate exhibit an inverted packing arrangement due to the different substitution pattern, which alters the hydrogen bonding and layer orientation.

Spectroscopic techniques can differentiate between these isomers. For instance, Sulfur-33 NMR spectroscopy shows a distinct chemical shift for the 1-sulfo isomer compared to the 2-sulfo isomer, indicating a difference in the electronic environment of the sulfur atom.

Derivatives of ammonium naphthalenesulphonate, such as 8-anilino-1-naphthalenesulfonic acid ammonium salt (ANS-NH₄), are particularly noteworthy. future4200.comnih.govtcichemicals.com In these derivatives, an additional functional group, like an anilino group, is attached to the naphthalene ring system. The specific location of these substituents further diversifies the molecular conformation and properties of the compounds. future4200.com

Contemporary Research Landscape and Emerging Trends

Conventional Synthesis Approaches for this compound Analogues

The traditional synthesis of this compound is a multi-step process that begins with the functionalization of naphthalene (B1677914), a polycyclic aromatic hydrocarbon. ontosight.ai This process involves electrophilic aromatic substitution followed by neutralization.

Sulfonation of Naphthalene Precursors

The primary step in producing naphthalene-1-sulphonate derivatives is the sulfonation of naphthalene. procurementresource.com This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the naphthalene ring. The choice of sulfonating agent and reaction conditions are critical in determining the isomeric composition of the product.

Common sulfonating agents include concentrated sulfuric acid (H₂SO₄), oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. shokubai.orgbdmaee.net The reaction temperature is a key parameter influencing the position of sulfonation.

Low-Temperature Sulfonation: Conducting the reaction at lower temperatures, typically between 20°C and 80°C, kinetically favors the formation of naphthalene-1-sulfonic acid (α-naphthalene sulfonic acid). globallcadataaccess.org For instance, reacting naphthalene with 96-98% sulfuric acid at temperatures of 40–70°C yields naphthalene-1-sulfonic acid as the major product. globallcadataaccess.org

High-Temperature Sulfonation: Conversely, at higher temperatures (above 150°C), the thermodynamically more stable naphthalene-2-sulfonic acid (β-naphthalene sulfonic acid) is the predominant product. shokubai.org

An alternative method involves using sulfur trioxide in a solvent like tetrachloroethane. globallcadataaccess.org To improve yields, which can be diminished by naphthalene's tendency to sublimate, the reaction can be performed in a high-boiling point solvent such as decalin, or with a specially designed reactor to suppress sublimation, potentially increasing yields to nearly 98%. shokubai.org

Sulfonation of Naphthalene: Conditions and Products

| Sulfonating Agent | Temperature | Major Product | Notes | Reference |

|---|---|---|---|---|

| 98% Sulfuric Acid | 40–50°C | Naphthalene-1-sulfonic acid | Kinetically controlled product. | |

| 96% Sulfuric Acid | 70–75°C | Naphthalene-1-sulfonic acid | Reaction mass is poured into water and limed out. | globallcadataaccess.org |

| Concentrated H₂SO₄ (95%) | > 150°C | Naphthalene-2-sulfonic acid | Thermodynamically controlled product. | shokubai.org |

| Chlorosulfonic acid | 0–5°C | Naphthalene-1-sulfonic acid | Performed in o-nitroethylbenzene solvent, yields high purity (97%) product. | bdmaee.net |

Amination and Hydroxylation Pathways

Further functionalization of naphthalenesulfonic acids can be achieved through amination and hydroxylation reactions, which introduce amino (-NH₂) and hydroxyl (-OH) groups, respectively. These transformations are crucial for creating a wide range of dye precursors. wikipedia.org

Hydroxylation: The conversion of a naphthalenesulfonic acid to a hydroxynaphthalenesulfonic acid (naphtholsulfonic acid) is typically achieved by fusion with sodium hydroxide (B78521) (NaOH). wikipedia.org For example, heating naphthalene-1-sulfonic acid with NaOH, followed by acidification, yields 1-naphthol. wikipedia.org

Amination: The introduction of an amino group can be accomplished through several methods. One of the most prominent is the Bucherer reaction , which involves heating a hydroxynaphthalenesulfonic acid with an aqueous solution of ammonia (B1221849) and an ammonium sulfite (B76179) or bisulfite. wikipedia.orgnih.gov For example, 2-hydroxynaphthalene-1-sulfonic acid can be converted to 2-aminonaphthalene-1-sulfonic acid (Tobias acid) by heating with ammonium hydrogen sulfite and ammonia at 145-150°C. wikipedia.orgnih.gov Another pathway involves the reduction of a nitronaphthalenesulfonic acid. This is achieved by first nitrating the naphthalenesulfonic acid and then reducing the nitro group to an amino group, often using iron powder in an acidic medium.

Salt Formation and Purification Techniques

The final step in the conventional synthesis of this compound is the formation of the ammonium salt. This is a straightforward acid-base neutralization reaction. smolecule.com

Naphthalene-1-sulfonic acid, being an acid, is neutralized with a suitable ammonium source, most commonly ammonium hydroxide (NH₄OH). smolecule.com The reaction proceeds via the protonation of ammonia to form the ammonium cation (NH₄⁺), which then ionically bonds with the naphthalene-1-sulfonate anion (C₁₀H₇SO₃⁻). smolecule.com

Following neutralization, the product must be purified. Due to the high water solubility of sulfonic acid salts, purification often involves crystallization or recrystallization from the aqueous reaction mixture. smolecule.com The crude product is concentrated, cooled to induce crystallization, and the resulting solid is separated by filtration, washed, and dried to yield the purified this compound. bdmaee.net For technical-grade products, simple evaporation may suffice, while purer forms can be obtained by precipitating specific salts, such as the aniline (B41778) salt, before conversion. globallcadataaccess.org

Advanced Synthetic Strategies for Functionalized Naphthalenesulfonates

Modern synthetic chemistry offers more sophisticated methods for creating functionalized naphthalenesulfonates, enabling the construction of complex molecules with tailored properties. These strategies include metal-catalyzed cross-coupling reactions and oxidative polymerization.

Ullmann Coupling Reactions for Anilino-Naphthalenesulfonates

The Ullmann coupling reaction is a powerful tool for forming C(aryl)-N bonds, making it ideal for synthesizing anilino-naphthalenesulfonates. nih.gov These compounds, such as 8-anilino-1-naphthalenesulfonic acid (ANS), are notable for their use as fluorescent probes in biochemical research. nih.govacs.org The traditional synthesis of ANS often resulted in very low yields (less than 5%). acs.org

Recent advancements have led to the development of efficient, mild, microwave-assisted, copper(0)-catalyzed Ullmann coupling conditions that significantly improve yields. nih.govacs.org The reaction typically involves coupling a halo-naphthalenesulfonic acid with an aniline derivative.

A noteworthy example is the synthesis of ANS derivatives from 8-chloro-1-naphthalenesulfonic acid. acs.orgacs.org The reaction is catalyzed by elemental copper (Cu⁰) powder in an aqueous sodium phosphate (B84403) buffer. acs.orgacs.org Microwave irradiation at 100°C for a short duration (1-3 hours) dramatically accelerates the reaction, affording yields of up to 74%. nih.govacs.org This method is tolerant of the sulfonic acid moiety and various functional groups on the aniline ring, demonstrating its versatility. nih.govacs.org

Optimized Ullmann Coupling for 8-Anilino-1-Naphthalenesulfonic Acid (ANS)

| Reactants | Catalyst | Solvent/Conditions | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-chloro-1-naphthalenesulfonic acid + Aniline (1.1 equiv) | Elemental Copper (Cu⁰, 10 mol%) | Aqueous sodium phosphate buffer (pH 6-7), Microwave | 100°C | 1 h | 63% | acs.orgacs.org |

| 8-chloro-1-naphthalenesulfonic acid + 2-Fluoroaniline | Elemental Copper (Cu⁰) | Aqueous buffer, Microwave | 100°C | - | 53% | acs.org |

| 8-chloro-1-naphthalenesulfonic acid + 4-Fluoroaniline | Elemental Copper (Cu⁰) | Aqueous buffer, Microwave | 100°C | - | 64% | acs.org |

| 8-chloro-1-naphthalenesulfonic acid + 3-Acetylaminoaniline | Elemental Copper (Cu⁰) | Aqueous buffer, Microwave | 100°C | - | 74% | researchgate.net |

Chemical Oxidative Polymerization of Aminohydroxynaphthalenesulfonates

New functional, semiconducting polymers can be synthesized via the chemical oxidative polymerization of monomers like 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) and its salts. bg.ac.rsresearchgate.net These materials are soluble in polar solvents, a desirable property for various applications. bg.ac.rs

The polymerization is typically carried out in water at room temperature using an oxidant such as ammonium peroxydisulfate (B1198043) ((NH₄)₂S₂O₈). bg.ac.rsresearchgate.net The monomer, AHNSA, is unique because the positions para and ortho to the amino group are blocked, forcing polymerization to proceed through different pathways than those typical for aromatic amines. bg.ac.rs

Studies show that the polymerization predominantly occurs via N-C coupling reactions, where the nitrogen of the amino group of one monomer attacks a carbon position on the unsubstituted ring of another monomer unit. bg.ac.rsresearchgate.net During this process, a significant portion of the sulfonic acid groups can be eliminated from the polymer backbone. bg.ac.rs The resulting polymers contain both naphthoquinonoid and benzenoid structures. bg.ac.rsresearchgate.net Polymerization of AHNSA salts leads to polymers with higher weight-average molecular weights (approaching ~25,200) compared to the polymerization of the free acid. bg.ac.rs

Research Findings on Oxidative Polymerization of AHNSA

| Monomer | Oxidant | Key Findings | Reference |

|---|---|---|---|

| 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) | Ammonium peroxydisulfate | Polymerization involves N-C coupling; considerable elimination of the -SO₃H group occurs. | bg.ac.rs |

| AHNSA salts (e.g., sodium salt) | Ammonium peroxydisulfate | Results in polymers with higher weight-average molecular weights (~25,200) and polydispersity compared to polyAHNSA. | bg.ac.rsresearchgate.net |

Immobilization onto Solid Supports for Heterogeneous Systems

The immobilization of naphthalene-1-sulphonate derivatives onto solid supports is a key strategy for the development of heterogeneous systems, such as catalysts and sensors. This approach offers advantages in terms of catalyst recovery, reusability, and ease of product purification. Common solid supports include inorganic materials like silica (B1680970) and organic polymers such as gelatin.

One method involves the functionalization of silica nanoparticles. For instance, 7-amino-1-naphthalene sulfonic acid can be immobilized on silica that has been previously treated to introduce reactive groups on its surface. nih.gov Another approach involves modifying amorphous silica with ammonium salts, such as ammonium fluoride (B91410) or ammonium chloride, followed by thermal treatment. This process can generate acidic sites on the silica surface and alter its textural properties, making it a suitable support for catalytic applications. nih.gov

A study on the immobilization of a disodium (B8443419) salt of a naphthalene sulfonate azo dye onto a photographic gelatin membrane has demonstrated the potential of biopolymers as supports. The optimal conditions for the sorption of the reagent and the subsequent complexation process on the gelatin layer were investigated, proposing a new solid-phase spectrophotometric method for the determination of metal ions. regulations.gov The chemical immobilization of gelatin on various polyester (B1180765) nanofibers has also been explored, showing that a stable gelatin layer can be created, which could potentially be used to anchor naphthalene-1-sulphonate derivatives. nih.govmdpi.comresearchgate.net

The general process for immobilization on silica can involve:

Activation of the Support : Treating the silica support to introduce reactive functional groups.

Coupling : Reacting the functionalized support with the naphthalene-1-sulphonate derivative.

Washing and Drying : Removing any unreacted materials to obtain the final immobilized system.

| Solid Support | Functionalization/Immobilization Method | Potential Application |

|---|---|---|

| Silica Nanoparticles | Functionalization with amino groups followed by reaction with 7-amino-1-naphthalene sulfonic acid. nih.gov | Heterogeneous catalysis |

| Amorphous Silica | Modification with ammonium fluoride or ammonium chloride solutions and thermal treatment. nih.gov | Support for iridium catalysts in hydrogenation reactions |

| Gelatin Membrane | Sorption of disodium salt of 4-hydroxy-3-(4-sulfonato-1-naphthyl-azo)-1-naphthalene sulfonate. regulations.gov | Solid-phase spectrophotometric determination of metal ions |

| Polyester Nanofibers | Chemical immobilization of gelatin via aminolysis and glutaraldehyde (B144438) cross-linking. nih.govmdpi.comresearchgate.net | Tissue engineering scaffolds with potential for further functionalization |

Synthesis of Naphthalenesulfonate-Based Ligands for Metal Complexes

Naphthalene-1-sulphonate derivatives are versatile precursors for the synthesis of ligands that can form stable complexes with various metal ions. These metal complexes have applications in catalysis, materials science, and analytical chemistry.

A common strategy involves the synthesis of Schiff base ligands. For example, a water-soluble Schiff base can be prepared through the condensation reaction of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with an appropriate aldehyde, such as 2-hydroxy-3-methoxybenzaldehyde. researchgate.net The resulting ligand, containing S, O, and N heteroatoms, can then be reacted with metal salts (e.g., Cu(II), Ni(II), Zn(II)) to form the corresponding metal complexes. researchgate.net These complexes can be characterized by various spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR. researchgate.net

Another class of ligands derived from naphthalene-1-sulphonate are dithiocarbamates. These can be synthesized and subsequently reacted with metal salts to form complexes with potential biological activity. mdpi.com

The general procedure for synthesizing naphthalenesulfonate-based metal complexes is as follows:

Ligand Synthesis : A naphthalene-1-sulphonate derivative is chemically modified to introduce coordinating groups. This can be, for example, a condensation reaction to form a Schiff base.

Complexation : The synthesized ligand is reacted with a metal salt in a suitable solvent. The mixture is often heated under reflux to facilitate the reaction.

Isolation and Purification : The resulting metal complex precipitates from the solution and is then filtered, washed, and dried.

| Naphthalene-1-Sulphonate Derivative | Ligand Type | Metal Ions | Reference |

|---|---|---|---|

| 4-amino-3-hydroxynaphthalene-1-sulfonic acid | Schiff Base | Cu(II), Ni(II), Zn(II) | researchgate.net |

| Generic Naphthalene Sulfonate | Dithiocarbamate | Co(II), Ni(II), Cu(II), Au(III) | mdpi.com |

Azo Coupling Reactions in Derivative Synthesis

Azo coupling reactions are fundamental in the synthesis of a wide range of dyes and pigments, where naphthalene-1-sulphonate derivatives often serve as key coupling components. In these reactions, an aromatic diazonium salt acts as an electrophile and reacts with an activated aromatic ring, such as that of a naphthol or naphthylamine derivative.

The position of the substitution on the naphthalene ring is typically at the para-position to the activating group, unless this position is already occupied, in which case the ortho-position is favored. yokogawa.com The pH of the reaction medium is a critical parameter. Azo coupling reactions are generally carried out in mildly acidic or neutral solutions, as the reaction rate is significantly reduced at very low pH. yokogawa.com For couplings involving aminonaphthalene sulfonic acids, the reaction is often conducted under acidic conditions to produce dyestuffs where the diazo moiety is in the ortho and/or para position to the amino group. lookchem.com The product distribution in the azo coupling of 6-amino-4-hydroxy-2-naphthalenesulfonic acid has been shown to be highly dependent on pH. lookchem.com In some cases, the best medium for the coupling reaction is basic, with an optimal pH around 10.8. researchgate.net

A general representation of an azo coupling reaction involving a naphthalene-1-sulphonate derivative is: Ar-N₂⁺ + C₁₀H₆(X)(SO₃⁻) → Ar-N=N-C₁₀H₅(X)(SO₃⁻) + H⁺ (where Ar is an aryl group and X is an activating group like -OH or -NH₂)

Condensation Reactions for Naphthalene Sulfonic Acid Formaldehyde (B43269) Condensates

Naphthalene sulfonic acid formaldehyde condensates are widely used as dispersants, plasticizers, and tanning agents. Their synthesis involves the condensation of naphthalene sulfonic acid with formaldehyde under acidic conditions. researchgate.net

The process typically begins with the sulfonation of naphthalene with sulfuric acid to produce naphthalene sulfonic acid. researchgate.netresearchgate.net This is then followed by the condensation with formaldehyde. The molar ratio of formaldehyde to naphthalene sulfonic acid is an important parameter, with ratios typically ranging from 1:1 to 1:2. google.com The reaction temperature for the condensation step is generally maintained between 80°C and 110°C to achieve a balance between the reaction rate and the formation of by-products. researchgate.net The reaction time can vary from 3 to 8 hours. google.com

The acidity of the system has a significant impact on the degree of condensation. While low acidity is unfavorable for the sulfonation reaction, high acidity during condensation can lead to uncontrolled polymerization. researchgate.net After the condensation, the product is often neutralized with a base, such as sodium hydroxide or calcium carbonate, to form the corresponding salt. researchgate.netresearchgate.net

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Molar Ratio (Formaldehyde:Naphthalene Sulfonic Acid) | 0.5:1 to 1:1 | google.com |

| Condensation Temperature | 80 - 110 °C | researchgate.net |

| Reaction Time | 3 - 8 hours | google.com |

| pH of Final Product | Neutralized to ~7 | researchgate.netresearchgate.net |

Preparation of Quaternary Ammonium Sulfonates via Nucleophilic Substitution

Quaternary ammonium sulfonates can be synthesized through nucleophilic substitution reactions, often referred to as the Menschutkin reaction. nih.gov This reaction involves the treatment of a tertiary amine with an alkyl halide. In the context of naphthalene-1-sulfonate, a quaternary ammonium salt can be formed by reacting a suitable tertiary amine with a naphthalene-1-sulfonyl halide.

Alternatively, a more common route involves a two-step process. First, a tertiary amine is reacted with a benzyl (B1604629) halide to form a quaternary ammonium halide. unina.it Subsequently, the halide anion is exchanged with a sulfonate anion. This anion exchange can be achieved by reacting the quaternary ammonium halide with a salt of naphthalene-1-sulfonic acid.

A one-step method for synthesizing quaternary ammonium sulfonate compounds involves reacting a benzyl alcohol with a tertiary amine and an organic sulfonic acid chloride in a suitable solvent. unina.it

The synthesis of quaternary ammonium compounds from fatty acid-derived tertiary amines and alkyl halides is another example of nucleophilic substitution to produce these salts. The general principle of these reactions is the attack of the nucleophilic amine on the electrophilic carbon of the alkyl or benzyl halide, leading to the formation of the quaternary ammonium cation. chembam.com Because the newly formed amine can also be nucleophilic, the reaction can sometimes proceed to form secondary, tertiary, and ultimately quaternary ammonium salts. libretexts.org

Optimization of Reaction Conditions and Process Control

Influence of Temperature, pH, and Stoichiometry on Reaction Outcomes

The synthesis and transformation of naphthalene-1-sulphonate derivatives are highly sensitive to reaction conditions. Careful control of temperature, pH, and stoichiometry is crucial for maximizing product yield and purity.

Temperature: Temperature plays a significant role in the sulfonation of naphthalene. At lower temperatures (around 40°C), the kinetically favored product is 1-naphthalenesulfonic acid. At higher temperatures (above 160°C), the thermodynamically more stable 2-naphthalenesulfonic acid is the major product. researchgate.net In the condensation reaction of naphthalene sulfonic acid with formaldehyde, the temperature is typically controlled between 80°C and 110°C. Higher temperatures can lead to unwanted side reactions and the formation of insoluble products. researchgate.net

pH: The pH of the reaction medium is particularly critical in azo coupling reactions. The coupling of diazonium salts with naphthols is often carried out in alkaline or neutral conditions, while coupling with naphthylamines is typically performed in acidic media. yokogawa.comlookchem.com The product distribution of the azo coupling of 6-amino-4-hydroxy-2-naphthalenesulfonic acid is strongly influenced by the pH of the solution. lookchem.com In some instances, a basic medium with a pH of around 10.8 has been found to be optimal for the coupling reaction. researchgate.net

Stoichiometry: The molar ratio of reactants is a key factor in condensation reactions. In the synthesis of naphthalene sulfonic acid formaldehyde condensates, the molar ratio of formaldehyde to naphthalene sulfonic acid is typically in the range of 0.5:1 to 1:1. google.com A study on the condensation of naphthalene-2-sulfonic acid with formaldehyde suggests an optimal molar ratio of 2:1 of the sulfonic acid to formaldehyde to ensure complete conversion. In the sulfonation of naphthalene, an excess of sulfuric acid is often used to drive the reaction to completion.

| Reaction | Parameter | Effect on Outcome | Reference |

|---|---|---|---|

| Sulfonation of Naphthalene | Temperature | Low temperature (~40°C) favors 1-naphthalenesulfonic acid; high temperature (>160°C) favors 2-naphthalenesulfonic acid. | researchgate.net |

| Stoichiometry | Excess sulfuric acid is typically used. | ||

| Condensation with Formaldehyde | Temperature | Optimal range is 80-110°C to balance reaction rate and by-product formation. | researchgate.net |

| Stoichiometry | Molar ratio of formaldehyde to naphthalene sulfonic acid is typically 0.5:1 to 1:1. | google.com | |

| Azo Coupling | pH | Crucial for reaction rate and product selectivity; optimal pH depends on the specific coupling components. | yokogawa.comlookchem.comresearchgate.net |

Mechanisms of Side Reaction Suppression and Purity Enhancement

Achieving high purity in the synthesis of this compound is contingent upon effectively managing several potential side reactions. The primary challenges include the formation of isomeric impurities, polysulfonated products, and byproducts from hydrolysis.

Isomer Control: Kinetic vs. Thermodynamic Pathways The sulfonation of naphthalene can yield two primary isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. wikipedia.org The formation of these isomers is governed by a classic case of kinetic versus thermodynamic control. stackexchange.com

Kinetic Product: Naphthalene-1-sulfonic acid is the kinetically favored product, meaning it forms faster at lower temperatures. Its formation is preferred due to a more stable carbocation intermediate during the electrophilic attack. stackexchange.com

Thermodynamic Product: Naphthalene-2-sulfonic acid is the thermodynamically more stable product. This is because the -SO₃H group in the 1-position experiences steric hindrance with the hydrogen atom at the 8-position. At higher temperatures and longer reaction times, the reversible nature of sulfonation allows the initially formed 1-isomer to revert to naphthalene and then reform as the more stable 2-isomer. stackexchange.com

To selectively synthesize the 1-isomer, strict temperature control is paramount. Industrial processes typically maintain temperatures between 40–50°C to favor the kinetic product.

Other Common Side Reactions and Mitigation Beyond isomeric control, other side reactions can compromise the purity and yield of the desired product.

| Side Reaction | Mechanism | Suppression and Mitigation Strategy |

| Polysulfonation | Excess sulfonating agent or high temperatures can lead to the addition of multiple sulfonic acid groups to the naphthalene ring. | Control of stoichiometric ratios of naphthalene to sulfuric acid. Maintaining lower reaction temperatures (e.g., below 60°C). chemicalbook.com |

| Hydrolysis (Desulfonation) | The sulfonation reaction is reversible. Heating the sulfonic acid product in the presence of dilute acid can cleave the sulfonic acid group, reverting the molecule to naphthalene. wikipedia.orggoogle.com | Avoid excessive heating in aqueous acidic conditions post-sulfonation. Careful control of the neutralization step. |

| Oxidation | The naphthalene ring can be oxidized under harsh conditions, potentially forming naphthoquinones. | Use of appropriate reaction temperatures and avoiding overly aggressive oxidizing agents during the process. |

Purity Enhancement Techniques Following the synthesis, various purification methods are employed to isolate high-purity this compound.

| Purification Method | Description | Research Finding |

| Crystallization/Recrystallization | This is a standard method for purifying the solid product. The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the mother liquor. smolecule.com | Specialized techniques may use caustic solutions to improve crystal formation and reduce the occlusion of mother liquor. smolecule.com |

| Adsorbent Treatment | Impurities can be removed by treating the product solution with adsorbents. | A process for a related derivative involves using neutral alumina (B75360) and activated carbon to effectively remove organic impurities and colored byproducts. chemicalbook.com |

| Solvent Extraction | This technique purifies naphthalene sulfonic acids from dilute aqueous solutions by extracting them into an organic phase. | Systems using secondary amines, such as Amberlite LA-2, dissolved in an organic solvent like toluene (B28343) have been shown to be effective for selective extraction. smolecule.com |

| Chromatography | For very high purity applications, chromatographic methods can be used to separate the desired product from closely related impurities. | Column chromatography using silica gel has been used in the purification of naphthalenesulfonate derivatives. google.com |

Green Chemistry Principles in Ammonium Naphthalenesulfonate Synthesis

The application of green chemistry principles to the synthesis of ammonium naphthalenesulfonate aims to reduce the environmental footprint of the manufacturing process. This involves optimizing reactions to minimize waste, reduce energy consumption, and use less hazardous materials.

Catalysis: While sulfuric acid is the conventional catalyst, research into solid acid catalysts could reduce liquid waste. In related syntheses of derivatives, phase-transfer catalysts like quaternary ammonium salts have been used to improve reaction efficiency and yield, which aligns with green principles. google.com

Energy Efficiency Reducing the energy intensity of chemical processes is a key goal of green chemistry.

Microwave-Assisted Synthesis: For the synthesis of naphthalenesulfonate derivatives, microwave-assisted reactions have proven highly effective. A copper-catalyzed Ullmann reaction to produce 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives was achieved in 1 hour using microwave heating at 100°C, a significant reduction in reaction time compared to conventional methods that can suffer from low yields. nih.govacs.org

Use of Safer Solvents Solvent choice has a major impact on the environmental profile of a synthesis.

Aqueous Solvents: Some syntheses of derivatives have been successfully carried out in aqueous buffer solutions. nih.gov Water is a benign and environmentally safe solvent. However, its use can sometimes promote undesirable side reactions, such as hydrolysis, which led to the formation of 8-hydroxynaphthalene-1-sulfonic acid as a major byproduct in one study. nih.gov

Avoiding Hazardous Solvents: Traditional organic solvents like dichloroethane or chloroform, which have been used in some sulfonation and derivatization processes, are toxic and environmentally harmful. google.com A key green chemistry objective is to replace these with safer alternatives.

The following table summarizes the application of green chemistry principles to the synthesis of naphthalenesulfonate compounds.

| Green Chemistry Principle | Application in Naphthalenesulfonate Synthesis |

| Prevention/Waste Reduction | Reusing mother liquor from neutralization steps in subsequent production batches. google.com |

| Catalysis | Using phase-transfer catalysts (e.g., Tetrabutylammonium bromide) to improve reaction rates and reduce the need for harsh conditions. google.com |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to drastically reduce reaction times from many hours to one hour for derivative synthesis. nih.govacs.org |

| Safer Solvents and Auxiliaries | Utilizing water as a reaction solvent, although careful management of side reactions is required. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution and in immobilized states. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

In a dimethyl sulfoxide-d₆ (DMSO-d₆) solvent, the ¹H NMR spectrum of this compound displays a series of characteristic signals corresponding to the aromatic protons of the naphthalene ring. Research findings have identified these resonances at specific chemical shifts (δ), measured in parts per million (ppm).

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (ppm) in DMSO-d₆ |

|---|---|

| H-2 (naphthalene) | 8.836 |

| H-3 (naphthalene) | 7.995 |

| H-4 (naphthalene) | 7.92 |

| H-5, H-6, H-7 (naphthalene) | 7.55–7.52 (multiplet) |

| H-8 (naphthalene) | 7.469 |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the naphthalene-1-sulfonate anion produces a distinct signal, offering a fingerprint of the carbon framework.

While complete spectral data for the ammonium salt is not always detailed in literature, the spectrum of the closely related sodium naphthalene-1-sulfonate and its parent acid are well-characterized. nih.gov The ¹³C NMR spectrum of the naphthalene-1-sulfonate anion shows ten distinct signals, corresponding to the ten carbon atoms of the naphthalene ring system. The carbon atom attached to the sulfonate group (C-1) is significantly shifted downfield due to the electron-withdrawing effect of the SO₃⁻ group. The chemical shifts of other carbon atoms are influenced by their position relative to the sulfonate group and the fused ring system. For instance, in a related derivative, pyridin-2-yl naphthalene-1-sulfonate, the carbon signals of the naphthalene ring appear over a range from approximately 124 ppm to 136 ppm, with the carbon directly bonded to the sulfonate ester group appearing at around 132.3 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Naphthalene-1-Sulfonate Derivatives

| Carbon Type | Representative Chemical Shift Range (ppm) |

|---|---|

| Naphthalene Ring Carbons | ~120 - 145 |

| C-1 (attached to SO₃⁻) | Downfield shift, >130 |

Solid-state NMR is crucial for characterizing this compound or its derivatives when they are immobilized on a solid support, such as silica. When sulfonic acid-functionalized materials are prepared on a silica base, ²⁹Si Magic Angle Spinning (MAS) NMR is a powerful tool to investigate the structure of the silica support and the nature of the bonding.

In a study where a related compound, 7-amino-1-naphthalene sulfonic acid, was immobilized onto silica, ²⁹Si MAS NMR spectroscopy revealed the different silicon environments within the material. nih.gov The spectrum typically shows signals corresponding to:

Q⁴ sites (Si(OSi)₄): Fully condensed silica units, usually observed around -110 ppm.

Q³ sites (Si(OSi)₃(OH)): Silanol (B1196071) groups at the surface of the silica, with signals around -101 ppm.

Q² sites (Si(OSi)₂(OH)₂): Geminal silanol groups, with signals around -92 ppm.

Additionally, if the functionalization is performed using an organosilane linker, new signals, designated as T sites (RSi(OSi)ₙ(OH)₃₋ₙ) , appear in the spectrum. For example, T² (at ~-57 ppm) and T³ (at ~-67 ppm) sites indicate the successful covalent attachment and condensation of the organosilane bearing the naphthalene sulfonic acid group onto the silica surface. nih.gov This technique provides direct evidence of the successful immobilization and the integrity of the support material.

Vibrational Spectroscopy for Functional Group and Molecular Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are highly effective for identifying functional groups and analyzing the molecular structure of this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting IR spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to its functional groups.

For this compound, the IR spectrum shows strong, characteristic absorption bands that confirm the presence of the sulfonate group (SO₃⁻). nih.govbohrium.com

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1174 | Asymmetric S=O stretch | Sulfonate (SO₃⁻) |

| 1036 | Symmetric S=O stretch | Sulfonate (SO₃⁻) |

| 1590 | C=C stretching | Aromatic Ring |

| 1492 | C=C stretching | Aromatic Ring |

The spectrum also contains bands corresponding to the N-H stretching and bending vibrations of the ammonium cation ([NH₄]⁺) and the C-H vibrations of the naphthalene ring.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While IR activity requires a change in the molecule's dipole moment, Raman activity requires a change in its polarizability. Therefore, some vibrations may be strong in Raman but weak or absent in IR, and vice versa.

The Raman spectrum of this compound is dominated by vibrations of the naphthalene ring system and the sulfonate group. In a detailed study of a similar molecule, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, the Raman spectrum was used to identify key vibrational modes. sci-hub.box The strong, symmetric vibrations of the aromatic rings are typically very prominent in the Raman spectrum. Key regions of interest include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aromatic ring C=C stretching: Typically in the 1300-1650 cm⁻¹ region.

Sulfonate group (S-O) vibrations: In the 1000-1200 cm⁻¹ region.

Surface-enhanced Raman spectroscopy (SERS) is a more advanced application that can be used to study the adsorption of naphthalene sulfonate molecules on metal surfaces or nanoparticles at very low concentrations.

Mass Spectrometry for Molecular Weight and Compositional Determination

Mass spectrometry is a cornerstone technique for the precise determination of the molecular weight and elemental composition of this compound. The molecular formula, C₁₀H₁₁NO₃S, corresponds to a molecular weight of approximately 225.27 g/mol , a value that is consistently confirmed by high-resolution mass spectrometry. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of ionic compounds like this compound. In negative-ion mode ESI-MS, the molecule readily forms negatively charged ions, which is expected due to the strongly acidic nature of the sulphonic group that is completely dissociated in aqueous solutions. upce.cz This technique is highly sensitive for determining the molecular weights of compounds with one or more sulphonic acid groups. upce.cz The mass spectra of monosulphonated compounds typically show a significant ion resulting from the loss of a cation from the sulphonic group. upce.cz

For related sulphonated aromatic compounds, ESI-MS has been shown to produce ions corresponding to the deprotonated molecule [M-H]⁻. In the case of naphthalene sulphonates, the analysis can reveal the basic structure. For instance, a double-charged molecular ion can be formed through salt dissociation, a process favored by electrospray ionization. researchgate.net

The integration of high-performance liquid chromatography (HPLC) with mass spectrometry (HPLC-MS) provides a powerful tool for the analysis of complex mixtures containing this compound and its isomers. upce.cz HPLC separates the components of a mixture, and the mass spectrometer then provides mass information for each separated component. This is particularly useful for quantifying the purity of this compound and separating it from other sulphonate isomers.

The use of volatile ion-pairing reagents, such as di- and trialkylammonium acetates, in the mobile phase is a common strategy in HPLC for sulphonated compounds, offering a balance between chromatographic retention and electrospray response. researchgate.net Ammonium acetate (B1210297) has also been utilized as a mobile phase additive in the LC-MS analysis of sulphonated compounds. researchgate.netscispace.com The development of LC/MS methods allows for the selective determination of aromatic sulphonates in various matrices, even in the presence of interfering substances. acs.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for characterizing the electronic transitions within the this compound molecule. The naphthalene ring system gives rise to characteristic π→π* transitions. In an aqueous solution, these transitions result in absorption maxima at approximately 224 nm and 278 nm.

The position of these absorption bands can be influenced by the solvent environment. A shift to longer wavelengths (a bathochromic shift) of 8–12 nm is observed in aprotic solvents. This is attributed to reduced solvation effects on the conjugated π-system of the naphthalene ring. For a series of naphthalene sulphonate tracers, including 1-naphthalene sulphonate, an excitation maximum of 217 nm was reported. stanford.edu

Table 1: UV-Vis Absorption Maxima of this compound

| Solvent System | Absorption Maximum (λmax) | Molar Absorptivity (ε) |

| Aqueous Solution | 224 nm | 18,200 L·mol⁻¹·cm⁻¹ |

| Aqueous Solution | 278 nm | 4,500 L·mol⁻¹·cm⁻¹ |

Fluorescence Spectroscopy in Mechanistic Probing and Sensing Applications

Fluorescence spectroscopy is a highly sensitive method used to investigate the excited state properties of molecules like this compound and its derivatives. These compounds, particularly 8-anilino-1-naphthalenesulfonic acid ammonium salt (ANS), are widely used as fluorescent probes in biochemical studies. researchgate.netsigmaaldrich.com The fluorescence properties of ANS are highly dependent on its local environment, making it a valuable tool for studying protein conformation and interactions. nih.govpnas.org

The excitation and emission spectra of this compound and its derivatives provide key information about their electronic structure and interaction with their surroundings. For instance, unbound 8-anilino-1-naphthalenesulfonic acid (ANS) in a polar environment exhibits low fluorescence when excited. sigmaaldrich.compnas.org However, when it binds to the hydrophobic regions of proteins, its fluorescence intensity increases significantly, accompanied by a blue shift in the emission maximum. sigmaaldrich.comnih.gov

For example, unbound ANS excited at 380 nm shows a weak emission maximum at 545 nm. sigmaaldrich.com Upon binding to a protein, the emission spectrum can shift to a maximum around 470 nm. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The excitation wavelength for ANS is often set around 350-360 nm for such studies. nih.govpnas.orgnih.gov In one study, an excitation wavelength of 335 nm was used for ANS fluorescence. nih.gov For 1-naphthalene sulphonate, an excitation maximum of 225 nm and an emission maximum of 338 nm have been reported. researchgate.net

The solvatochromic behavior of related compounds, such as 4-Amino naphthalene-1-sulfonic acid-alginate, has been studied, showing a shift in fluorescence depending on the polarity of the solvent. researchgate.net

Table 2: Typical Fluorescence Excitation and Emission Wavelengths for Naphthalene Sulphonate Derivatives

| Compound/Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| 8-Anilino-1-naphthalenesulfonic acid (unbound) | 380 nm | 545 nm |

| 8-Anilino-1-naphthalenesulfonic acid (protein-bound) | 388 nm | 470 nm |

| 1-Naphthalene sulfonate | 225 nm | 338 nm |

Fluorescence lifetime measurements provide additional insights into the excited state dynamics of this compound and its derivatives. The lifetime of the excited state can be influenced by factors such as solvent viscosity and binding to other molecules. researchgate.net

For 8-anilino-1-naphthalenesulfonic acid (ANS), the fluorescence lifetime is sensitive to its environment. For example, the lifetime of 1,8-ANS in a buffer solution was measured to be 0.27 ns. researchgate.net In the presence of micelles, the fluorescence decay of related probes can become biexponential, indicating the presence of the probe in different microenvironments, such as the micellar core and the headgroup region. psu.edu For instance, a shorter lifetime of 4-5 ns was attributed to probes in the Stern layer of a micelle, while a much longer lifetime of 19-20 ns was observed for probes in the hydrocarbon core. psu.edu

Studies on ANS-protein complexes have revealed multi-exponential fluorescence decays, which can be resolved into different lifetime components. nih.gov For example, the fluorescence lifetimes of ANS bound to tear lipocalin were grouped into two species with lifetimes of 14.01–17.42 ns and 2.72–4.37 ns. nih.gov The fluorescence lifetime of the charge transfer state of ANS has been shown to be a sensitive indicator of microviscosity. researchgate.net

Quantum Yield Determinations

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. For naphthalenesulfonate derivatives, including this compound, the quantum yield is highly sensitive to the molecular environment. tau.ac.ilnih.gov Research has shown that the fluorescence quantum yields of anilinonaphthalene sulfonic acids (ANS), which are structurally related to naphthalene-1-sulphonate, are significantly enhanced upon inclusion in cyclodextrins and cucurbit mdpi.comuril. nih.gov This enhancement is attributed to the microenvironmental polarity and viscosity within the hydrophobic cavities of these host molecules, which play a crucial role in the excited state of the ANS probe. nih.gov

For instance, studies on 8-(Phenylamino)-1-naphthalenesulfonates demonstrate variations in fluorescence quantum yields with changes in solvent polarity. tau.ac.il Similarly, the quantum yield of 1-anilino-8-naphthalenesulfonate (1,8-ANS) is weak in aqueous solutions but increases significantly when bound to hydrophobic regions of proteins or in less polar solvents. mdpi.combohrium.com In one study, the quantum yield of ANS conjugated to carbon-coated ferrite (B1171679) nanodots was reported to be as high as 72%. mdpi.com Another investigation on 1-anilino-8-naphthalenesulfonate bound to human serum albumin identified two distinct fluorescent sites with quantum yields of 0.67 and approximately 0.11, respectively. uss.cl

| Compound/System | Quantum Yield (Φ) | Conditions | Reference |

| 1-anilino-8-naphthalenesulfonate (ANS) bound to Human Serum Albumin (Site 1) | 0.67 | - | uss.cl |

| 1-anilino-8-naphthalenesulfonate (ANS) bound to Human Serum Albumin (Site 2) | ~0.11 | - | uss.cl |

| ANS-conjugated MnFe@C nanodots | 72% | Standard reference: quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 | mdpi.com |

Solvatochromic Behavior Investigations of Naphthalenesulfonate Fluorophores

Solvatochromism, the change in the color of a substance depending on the solvent polarity, is a prominent feature of naphthalenesulfonate fluorophores. rikkyo.ac.jpresearchgate.net This behavior arises from the alteration of the energy difference between the ground and excited states of the fluorophore due to interactions with solvent molecules. The fluorescence spectra of these compounds, including their emission maxima, are often used to probe the polarity of their microenvironment. rsc.orgtandfonline.com

Investigations into various naphthalenesulfonate derivatives reveal that their emission properties are strongly influenced by solvent polarity. tau.ac.ilrsc.org For example, the fluorescence of 8-(Phenylamino)-1-naphthalenesulfonates shows variations in emission maxima depending on the solvent. tau.ac.il This solvatochromic shift is often attributed to an intramolecular charge-transfer (ICT) character in the excited state. rikkyo.ac.jp Studies on dansyl derivatives, which contain a naphthalene core, have shown a significant Stokes shift with increasing solvent polarity, indicating a considerable change in the molecular dipole moment upon excitation. rsc.org The development of fluorescent probes based on naphthalimide and other fluorophores for sensing applications often leverages this solvatochromic property. nih.gov

| Fluorophore System | Observation | Investigated Solvents | Reference |

| 8-(Phenylamino)-1-naphthalenesulfonates | Variations in fluorescence maxima | Varied solvent polarity | tau.ac.il |

| Dansyl derivatives | Significant Stokes shift with increasing solvent polarity | Various solvents | rsc.org |

| Fluorescent diarylethene derivative (1b) | Fluorescent color change from green to red | n-hexane, tetrachloromethane, dichloromethane, dimethyl sulfoxide | rikkyo.ac.jp |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from complex mixtures and for assessing its purity.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers and oligomers. lcms.czresearchgate.net While this compound is a small molecule, GPC is highly relevant when it is used as a monomer or a component in polymeric systems, such as naphthalene sulfonate formaldehyde condensates. google.com

GPC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. researchgate.netsepscience.com The technique is crucial for quality control in the production of polymers where naphthalenesulfonates are used, as the molecular weight distribution directly impacts the material's physical properties. lcms.czlcms.cz For instance, GPC has been used to characterize polymeric materials synthesized from sodium 4-amino-3-hydroxynaphthalene-1-sulfonate, revealing the presence of oligomeric chains with molecular weights up to approximately 6300 g/mol . researchgate.net The analysis of sulfonated polyimides by GPC has also been reported to determine their molecular weight characteristics. mdpi.com

| Polymer System | GPC Findings | Reference |

| Poly(AHNSA-Na salt) | Evidenced chains of molecular weights up to ~6300 g/mol ; oligomers (8-mer to 12-mer) as predominant species. | researchgate.net |

| Naphthalene sulfonate formaldehyde condensate | Weight average molecular weight measured between 1,900 and 29,300. | google.com |

| Sulfonated Polyimide (SPI) | M_n = 3.5 × 10^2 kDa; M_w = 8.5 × 10^2 kDa; M_w/M_n = 2.4 (Polystyrene standard). | mdpi.com |

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess

When dealing with chiral derivatives of naphthalene-1-sulfonic acid, determining the enantiomeric excess is crucial. acs.org Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers. phenomenex.comchromatographyonline.com SFC utilizes a mobile phase, typically supercritical carbon dioxide, which offers advantages such as low viscosity and high diffusivity, leading to fast and efficient separations. chiraltech.comnih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. phenomenex.com While direct SFC analysis of this compound itself is uncommon unless it's part of a chiral derivatization, the technique is widely applied to separate enantiomers of related compounds. nih.govgoogle.com For example, chiral SFC has been successfully used for the separation of various chiral compounds, including those with structural similarities to derivatized naphthalenesulfonates. google.comresearchgate.net The development of new chiral surfactants and stationary phases continues to expand the applicability of this technique for resolving complex enantiomeric mixtures. nih.gov

| Analytical Technique | Application | Key Features | Reference |

| Chiral Supercritical Fluid Chromatography (SFC) | Enantiomeric separation | Uses chiral stationary phases and a supercritical fluid mobile phase (e.g., CO₂) for fast and efficient separations. | phenomenex.comchiraltech.com |

| Chiral SFC-MS/MS | Chiral bioanalysis | Systematically examines chiral columns and organic modifiers/additives for separating enantiomers. | chromatographyonline.com |

Thermal Analytical Methods for Material Characterization

Thermal analysis techniques are employed to study the effect of heat on materials, providing information on their thermal stability and decomposition behavior.

Thermogravimetric Analysis (TGA) for Decomposition Temperatures

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. gatech.eduetamu.edu It is used to determine the thermal stability and decomposition profile of materials like this compound. The onset of mass loss in a TGA curve indicates the temperature at which the compound begins to decompose.

For this compound, TGA can reveal the temperature at which the ammonium ion is released, followed by the decomposition of the naphthalenesulfonate moiety. Studies on related sulfonated compounds have shown that decomposition can occur in multiple stages. core.ac.ukresearchgate.net The thermal stability of naphthalenesulfonic acids is influenced by factors such as pH and the presence of salts, with decomposition temperatures shifting accordingly. wgtn.ac.nz For instance, research indicates that the decomposition of some naphthalenesulfonates can begin at temperatures around 200-250°C, while others are stable up to higher temperatures. wgtn.ac.nz The atmosphere, whether inert (like nitrogen) or oxidative (like air), also significantly affects the decomposition process and temperatures. netzsch.com

| Compound/Material | Decomposition Onset/Observation | Atmosphere | Reference |

| This compound | Onset at ~220°C, mass loss corresponds to ammonium release. | Nitrogen | |

| 1,5-naphthalene disulfonate (1,5-NDS) | Transforms to 1-naphthalene sulfonate (1-NSA) at t ≥ 200°C. | - | wgtn.ac.nz |

| 2-naphthalene sulfonate (2-NSA) | Disappears at t ≥ 300°C. | - | wgtn.ac.nz |

| Thermoplastic elastomer blend (SEBS/PP) | Decomposition begins at 312°C. | Air | netzsch.com |

| Thermoplastic elastomer blend (SEBS/PP) | Decomposition begins at 391°C. | Nitrogen | netzsch.com |

Theoretical and Computational Chemistry Studies of Ammonium Naphthalenesulfonates

Electronic Structure and Molecular Conformation Analysis

The arrangement of electrons and the three-dimensional shape of ammonium (B1175870) naphthalene-1-sulphonate are fundamental to its physical and chemical properties. Computational analysis provides a detailed picture of the frontier molecular orbitals, charge distribution, and stable geometric conformations.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying relatively large systems like ammonium naphthalene-1-sulphonate. DFT calculations are instrumental in determining the ground-state properties of the molecule.

Research employing DFT, specifically using the B3LYP functional with a 6-311+G(d,p) basis set, has provided detailed insights into the electronic structure of the naphthalene-1-sulphonate anion. These studies reveal a Highest Occupied Molecular Orbital (HOMO) that is primarily localized on the electron-rich naphthalene (B1677914) π-system. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly situated on the electron-withdrawing sulphonate group (-SO₃⁻). This distinct separation of the frontier orbitals is a key indicator of the molecule's reactivity, suggesting that the naphthalene ring acts as the primary site for electrophilic attack, while the sulphonate group governs interactions with cations and electrophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's electronic stability and reactivity. For the naphthalene-1-sulphonate anion, this gap has been calculated to be approximately 4.32 eV. This moderate gap value indicates a compound with reasonable electronic stability, yet one that is capable of participating in charge-transfer interactions.

Geometric optimization using DFT also reveals important conformational details. For instance, computational models predict a dihedral angle of about 15° between the plane of the sulphonate group and the plane of the naphthalene ring. This twisted conformation represents a balance between minimizing steric hindrance and maintaining some π-orbital conjugation with the aromatic system. In the solid state, the ammonium cation (NH₄⁺) interacts with the sulphonate anion through strong, charge-assisted hydrogen bonds.

| Parameter | Calculated Value/Description | Significance |

|---|---|---|

| Computational Method | DFT (B3LYP/6-311+G(d,p)) | A widely used method providing reliable electronic structure data. |

| HOMO Localization | Naphthalene π-system | Indicates the region of highest electron density, prone to electrophilic attack. |

| LUMO Localization | Sulphonate group (-SO₃⁻) | Indicates the region most susceptible to nucleophilic attack or electron acceptance. |

| HOMO-LUMO Energy Gap (ΔE) | ~4.32 eV | Reflects the molecule's kinetic stability and resistance to electronic excitation. |

| Predicted Dihedral Angle (Sulphonate-Naphthalene) | ~15° | Reveals the molecule's preferred 3D conformation, balancing steric and electronic effects. |

Ab Initio and Semi-Empirical Calculations (e.g., MNDO-PM3)

While DFT is prevalent, other computational methods like ab initio and semi-empirical calculations also play important roles. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are derived directly from first principles without empirical parameters, offering high accuracy but at a significant computational expense. researchgate.net They are often used as benchmarks for less computationally intensive methods.

Semi-empirical methods, such as PM3 (Parametrized Model 3), represent a computationally faster alternative. These methods use a simplified quantum mechanical framework and incorporate parameters derived from experimental data to approximate solutions. While less accurate than DFT or ab initio methods, they are highly effective for rapidly exploring the potential energy surfaces of large molecules or for preliminary geometric investigations before employing more rigorous calculations. For instance, in studies of related host-guest complexes involving naphthalenesulfonates, the semi-empirical PM3 method has been used to efficiently investigate possible structures before refining the results with more accurate DFT calculations. researchgate.net This hierarchical approach leverages the speed of semi-empirical methods for initial screening and the accuracy of DFT for final analysis, providing a comprehensive and efficient computational strategy.

Reaction Mechanism Elucidation through Computational Modeling

Understanding how a reaction proceeds is fundamental to controlling its outcome. Computational modeling allows chemists to map out entire reaction pathways, identify short-lived intermediates, and characterize the high-energy transition states that control reaction rates.

Transition State Characterization and Energy Barrier Determinations

A key application of computational chemistry is the elucidation of reaction mechanisms by locating transition states (TS) and calculating their associated energy barriers (activation energies). The thermal degradation of naphthalenesulfonates, for example, is known to proceed via desulfonation. Computational studies on the sulfonation of naphthalene—the reverse of desulfonation—have challenged classical mechanisms by providing evidence for a concerted pathway involving a cyclic transition state with a lower energy barrier than previously thought. dokumen.pub

Solvent Effects on Reaction Dynamics (e.g., Polarizable Continuum Model - PCM)

Reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and mechanisms. acs.org The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. researchgate.net In PCM, the solvent is modeled as a continuous dielectric medium that becomes polarized by the solute's charge distribution, thereby stabilizing charged species and transition states.

In the context of this compound, which is an ionic compound often used in aqueous solutions, solvent effects are paramount. For instance, in a nucleophilic substitution reaction, the polar solvent would stabilize the negatively charged sulphonate anion and any charged intermediates or transition states. Time-dependent DFT (TD-DFT) calculations paired with PCM have been successfully used to study the electronic transitions of related naphthalenesulfonate derivatives in water, demonstrating the model's utility in accurately reproducing solvent-dependent spectroscopic properties. researchgate.net By performing calculations both in the gas phase and with a PCM, researchers can quantify the stabilizing effect of the solvent on reactants, products, and transition states, leading to a more accurate prediction of reaction energy barriers in solution.

Charge Transfer Phenomena in Reactivity

Charge transfer (CT) is a fundamental process in many chemical reactions and is central to the behavior of this compound. The inherent electronic structure of the naphthalene-1-sulphonate anion, with its donor (naphthalene) and acceptor (sulphonate) moieties, makes it a prime candidate for intramolecular charge transfer upon electronic excitation. rhhz.net

Computational tools like Natural Bond Orbital (NBO) analysis can quantify the charge distribution and donor-acceptor interactions within the molecule. researchgate.net Studies on related systems have used NBO analysis to confirm the transfer of partial charge between interacting molecular fragments. researchgate.net Furthermore, DFT calculations provide evidence for how charge transfer can affect molecular geometry; in some amidinium sulfonate frameworks, charge transfer has been shown to shorten the bonds between the interacting motifs. In reactions, the movement of electron density from the HOMO (on the naphthalene ring) to an attacking electrophile, or from an incoming nucleophile to the LUMO (on the sulphonate group), can be modeled to understand the flow of electrons during bond formation and cleavage. This analysis is critical for explaining the regioselectivity of reactions and the influence of substituents on reactivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Vibrational Frequency Calculations

Computational methods, such as Density Functional Theory (DFT), are employed to predict the vibrational frequencies of molecules like this compound. These calculations can provide insights into the molecule's stability and structure. For instance, studies on related aromatic molecules, including naphthalene derivatives, have utilized various ab initio and DFT methods to compute vibrational frequencies. sioc-journal.cn The reliability of these methods can vary, with DFT methods generally showing a lower percentage of imaginary frequencies compared to methods like MP2, suggesting greater accuracy in predicting stable molecular structures. sioc-journal.cn

A study on aromatic molecules, including naphthalene, computed vibrational frequencies using a range of methods and basis sets. sioc-journal.cn The results indicated that for many of these molecules, DFT and HF methods provided reliable outcomes. sioc-journal.cn However, for substituted arenes containing methyl or ammonium groups, the results were found to be less reliable with most methods. sioc-journal.cn

| Computational Method | Reliability for Aromatic Molecules | Notes |

| Density Functional Theory (DFT) | Generally reliable, with a lower percentage of imaginary frequencies. sioc-journal.cn | Methods like B3LYP, B3P86, and M06 are commonly used. sioc-journal.cn |

| Hartree-Fock (HF) | Reliable for many aromatic molecules. sioc-journal.cn | |

| Møller-Plesset perturbation theory (MP2) | Higher percentage of imaginary frequencies, suggesting lower reliability for stability predictions. sioc-journal.cn |

This table summarizes the general reliability of different computational methods for vibrational frequency calculations of aromatic molecules based on a broad study.

Electronic Excitation and De-excitation Dynamics (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic excitation and de-excitation dynamics of molecules. uci.eduresearchgate.net It allows for the calculation of excited state properties and can predict electronic absorption spectra. researchgate.net For instance, TD-DFT has been used to assign the electronic absorption bands of various organic molecules, showing good correlation with experimental UV-Vis spectra. researchgate.net

In principle, all properties of a molecule, including its excitations, are functionals of the ground-state density. uci.edu TD-DFT provides a computationally efficient approach to approximate these excitations, particularly the low-lying single excitations. uci.edu The accuracy of TD-DFT results can be influenced by the choice of exchange-correlation functional and basis set. uci.eduresearchgate.net

Intermolecular Interaction Modeling

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored in reds and yellows), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack. researchgate.net

For aromatic sulfonates, the MEP would likely show a region of high negative potential around the oxygen atoms of the sulfonate group, indicating their susceptibility to interaction with electrophiles or hydrogen bond donors. Conversely, the aromatic ring and the ammonium counter-ion would exhibit regions of positive or less negative potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.de This analysis is instrumental in quantifying intramolecular interactions, such as hyperconjugation, which involves delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. icm.edu.pl

The stability of a molecule can be correlated with these hyperconjugative interactions, which are evaluated using second-order perturbation theory. icm.edu.pl For this compound, NBO analysis would reveal the nature of the covalent bonds within the naphthalene ring and the sulfonate group, as well as the ionic interaction between the sulfonate anion and the ammonium cation. It can also quantify the delocalization of electron density from the lone pairs of the sulfonate oxygens.

A study on 1-azanaphthalene-8-ol, a related naphthalene derivative, utilized NBO analysis to investigate hyperconjugative interactions and charge delocalization, providing insights into the molecule's stability. icm.edu.pl

| Interaction Type | Description | Significance in this compound |

| σ and π Bonds | Covalent bonds forming the molecular framework. uni-muenchen.de | Defines the structure of the naphthalene ring and the sulfonate group. |

| Lone Pairs (LP) | Non-bonding electron pairs localized on specific atoms. uni-muenchen.de | Located on the oxygen atoms of the sulfonate group, contributing to its reactivity and hydrogen bonding capacity. |

| Hyperconjugation | Delocalization of electron density from a filled donor NBO to an empty acceptor NBO. icm.edu.pl | Stabilizes the molecule through charge delocalization, particularly involving the π-system of the naphthalene ring and the sulfonate group. |

This table outlines the key intramolecular interactions that can be analyzed using NBO theory for this compound.

Analysis of Hydrogen Bonding and Ion-Dipole Interactions

The interaction between the ammonium cation and the naphthalene-1-sulphonate anion is a primary example of ion-ion and ion-dipole interactions. The positively charged ammonium ion can form strong hydrogen bonds with the negatively charged oxygen atoms of the sulfonate group. mdpi.comwikipedia.org These interactions are directional and play a crucial role in the solid-state structure and solution behavior of the compound. mdpi.com

Molecular Dynamics Simulations for Bulk and Solution Behavior

Molecular dynamics (MD) simulations offer valuable insights into the behavior of this compound in both bulk and solution phases. These computational methods model the interactions between atoms and molecules over time, providing a dynamic picture of the compound's properties.

In aqueous environments, MD simulations reveal that the ammonium ion (NH₄⁺) engages in dynamic hydrogen bonding with the oxygen atoms of the sulfonate group (-SO₃⁻). The average bond length for these hydrogen bonds is approximately 2.68 Å, with a coordination number of 3.2. This dynamic interaction with water molecules contributes to the compound's solubility in polar solvents. Simulations in explicit water solvent have determined a radial distribution function (RDF) peak at 2.8 Å between the oxygen of water and the nitrogen of the ammonium ion.

Furthermore, these simulations predict that due to its amphiphilic nature, this compound will spontaneously form micellar structures in aqueous solutions at concentrations exceeding 0.1 M. The hydrophobic naphthalene rings aggregate to minimize contact with water, while the hydrophilic sulfonate and ammonium groups remain exposed to the solvent.

Computational models also provide information on the molecule's conformation. They predict a dihedral angle of about 15° between the sulfonate group and the naphthalene plane. This twist minimizes steric hindrance while still permitting π-orbital conjugation with the aromatic system. The diffusion coefficient for this compound in water at 298 K has been calculated as 1.2 × 10⁻⁹ m²/s, and the solvation free energy is -45.6 kJ/mol.

Table 1: Molecular Dynamics Simulation Parameters for this compound in Aqueous Solution

| Parameter | Value |

| Average H-bond length (NH₄⁺ - ⁻O₃S) | 2.68 Å |

| Coordination Number (NH₄⁺ in water) | 3.2 |

| RDF Peak (O_water–N_ammonium) | 2.8 Å |

| Diffusion Coefficient (298 K) | 1.2 × 10⁻⁹ m²/s |

| Solvation Free Energy | -45.6 kJ/mol |

| Critical Micelle Concentration | > 0.1 M |

| Dihedral Angle (Sulfonate-Naphthalene) | ~15° |

This table presents key parameters of this compound in an aqueous environment as determined by molecular dynamics simulations.

Computational Studies in Materials Science and Drug Discovery

Computational chemistry plays a significant role in exploring the potential applications of this compound and its derivatives in materials science and drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While specific molecular docking studies on this compound are not extensively documented in the provided search results, related studies on naphthalenesulfonate derivatives highlight their potential for biological interactions. For instance, a study on new sulphonamide derivatives bearing a naphthalene moiety revealed their potential as tubulin polymerization inhibitors. nih.gov Compound 5c , which includes a naphthalen-1-yl moiety, demonstrated potent antiproliferative activity against MCF-7 and A549 cancer cell lines, with IC₅₀ values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively. nih.gov Molecular docking of this compound indicated that it inhibits tubulin polymerization by interacting at the colchicine-binding site of tubulin. nih.gov

Another study focused on 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANSA) involved molecular docking analysis against eight different receptors to investigate its drug-like properties. figshare.com Similarly, the ionic cocrystal 5-amino-2-naphthalene sulfonate·ammonium ions has been studied for its anti-cancer drug properties using molecular docking. researchgate.net These examples underscore the utility of molecular docking in assessing the therapeutic potential of naphthalenesulfonate compounds.

Table 2: Antiproliferative Activity of a Naphthalene-1-sulphonyl Derivative (Compound 5c)

| Cell Line | IC₅₀ (µM) |

| MCF-7 | 0.51 ± 0.03 |

| A549 | 0.33 ± 0.01 |

This table shows the half-maximal inhibitory concentration (IC₅₀) of compound 5c, a sulphonamide derivative with a naphthalen-1-yl moiety, against two cancer cell lines, indicating its potent antiproliferative effects. nih.gov

Computational methods are also employed to predict the optical properties of molecules, such as their absorption spectra and nonlinear optical (NLO) properties. Time-dependent density functional theory (TD-DFT) is a common approach for calculating excitation energies and (hyper)polarizabilities.

For this compound, computational studies using DFT can predict its electronic transitions. The highest occupied molecular orbital (HOMO) is typically localized on the naphthalene π-system, while the lowest unoccupied molecular orbital (LUMO) resides mainly on the sulfonate group. This distribution suggests that nucleophilic aromatic substitution is a likely reaction pathway.

Studies on related naphthalenesulfonate derivatives have utilized computational methods to understand their optical properties. For example, theoretical UV-Visible calculations have been used to determine the electronic transitions in 5-amino-2-naphthalene sulfonate·ammonium ions. researchgate.net The photostability and degradation of azo dyes derived from naphthalene sulfonic acids have also been investigated using computational models. researchgate.net While specific hyperpolarizability calculations for this compound were not found in the search results, the feasibility of such calculations on large molecules has been demonstrated, making it a potential area for future research. researchgate.net

Advanced Applications in Polymer Science and Materials Engineering

Polymeric Dispersants and Superplasticizers Derived from Naphthalenesulfonates

Naphthalene (B1677914) sulfonates, particularly those condensed with formaldehyde (B43269), are a cornerstone of superplasticizer and dispersant technology. These polymers, often referred to as naphthalene sulfonate formaldehyde condensates (NSF), are high-range water reducers that significantly enhance the properties of particulate suspensions. superplasticizers.comlignosulfonate.com Their effectiveness is rooted in their molecular structure, which combines a hydrophobic naphthalene backbone with hydrophilic sulfonate groups. lignosulfonate.competronicpolymer.com This anionic surfactant nature allows them to function effectively in a wide range of applications, from construction to coatings. ligninchina.com